Maleic acid-2,3-d2

説明

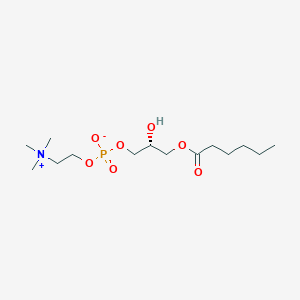

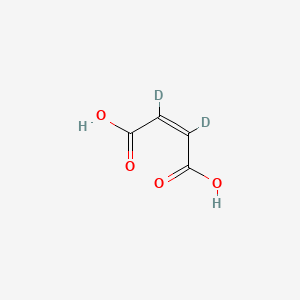

Maleic acid-2,3-d2 is an organic compound that is a dicarboxylic acid, a molecule with two carboxyl groups .

Synthesis Analysis

Recent developments in maleic acid synthesis from bio-based chemicals over homogeneous or heterogeneous catalysts have been reported . The synthesis process involves gas-phase protonation and acid-base equilibria . A highly selective conversion of fumaric acid was achieved without a catalyst by a simple one-step hydrothermal reaction .

Molecular Structure Analysis

The molecular formula of Maleic acid-2,3-d2 is C4H4O4 . It has a molecular weight of 118.08 g/mol . The IUPAC name is (Z)-2,3-dideuteriobut-2-enedioic acid .

Chemical Reactions Analysis

The structure of maleic acid, processes of gas-phase protonation, and acid-base equilibria with the participation of maleic acid in water-ethanol and water-dimethylsulfoxide solutions have been investigated . The рK values of maleic acid dissociation in these solvents are determined .

Physical And Chemical Properties Analysis

Maleic acid-2,3-d2 has a molecular weight of 118.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 118.02351210 g/mol . The topological polar surface area is 74.6 Ų .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Maleic Acid-2,3-d2 (Maleic Acid-d2), focusing on six unique fields:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Maleic Acid-d2 is commonly used as an internal standard in quantitative NMR (qNMR) spectroscopy. Its deuterated form helps in reducing background signals, providing clearer and more accurate results. This application is crucial for the precise quantification of compounds in complex mixtures, aiding in the analysis of pharmaceuticals, metabolites, and other chemical entities .

Metabolomics

In metabolomics, Maleic Acid-d2 serves as a stable isotope-labeled standard. It helps in the accurate quantification and identification of metabolites in biological samples. This is particularly useful in studying metabolic pathways and understanding disease mechanisms at a molecular level .

Environmental Chemistry

Maleic Acid-d2 is used in the synthesis of resins that act as super-adsorbents for removing pollutants from water. These resins, containing motifs of maleic acid, are highly effective in adsorbing dyes and heavy metals from industrial wastewater, thus playing a significant role in environmental remediation .

Polymer Chemistry

In polymer chemistry, Maleic Acid-d2 is utilized in the synthesis of various copolymers. These copolymers are used in the production of eco-friendly materials, such as biodegradable plastics and water-soluble polymers. The deuterated form helps in studying the polymerization process and the properties of the resulting materials .

Catalysis Research

Maleic Acid-d2 is employed in catalysis research to study reaction mechanisms and catalytic processes. Its unique properties allow researchers to trace the pathways of chemical reactions, providing insights into the development of more efficient and sustainable catalytic systems .

Pharmaceutical Research

In pharmaceutical research, Maleic Acid-d2 is used to study drug metabolism and pharmacokinetics. Its stable isotope-labeled form helps in tracking the distribution and breakdown of drugs within the body, aiding in the development of safer and more effective medications .

Safety and Hazards

作用機序

Target of Action

Maleic Acid-2,3-d2, also known as Maleic Acid-d2, primarily targets the Glutamate Decarboxylase (GAD) in organisms such as Escherichia coli and Listeria monocytogenes . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and carbon dioxide .

Mode of Action

Maleic Acid-d2 acts as an inhibitor of the Glutamate Decarboxylase enzyme . By inhibiting this enzyme, it prevents the conversion of glutamate to GABA, thereby affecting the metabolic processes that rely on this conversion .

Biochemical Pathways

The inhibition of GAD by Maleic Acid-d2 impacts several biochemical pathways. It affects the metabolism of amino acids , particularly the arginine and proline metabolism , and the purine metabolism . It also influences the citric acid cycle . The disruption of these pathways can have downstream effects on various biological processes, including energy production and nucleotide synthesis .

Pharmacokinetics

The pharmacokinetics of Maleic Acid-d2 has been studied in rats. After administration, it was found to exhibit a linear pharmacokinetic phenomenon within the doses of 10 and 30 mg/kg . The area under the concentration versus time curve (AUC) of Maleic Acid-d2 in the kidney cortex was 5-fold higher than that in the blood, indicating a greater accumulation of the compound in the kidneys .

Result of Action

The inhibition of GAD by Maleic Acid-d2 leads to a decrease in the production of GABA, a neurotransmitter that plays a crucial role in the nervous system. This can result in various molecular and cellular effects, depending on the specific biological context .

Action Environment

The action, efficacy, and stability of Maleic Acid-d2 can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 137-140 °C . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH of the environment, the presence of other substances, and the specific characteristics of the target organism .

特性

IUPAC Name |

(Z)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-PBKRRWIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleic acid-2,3-d2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

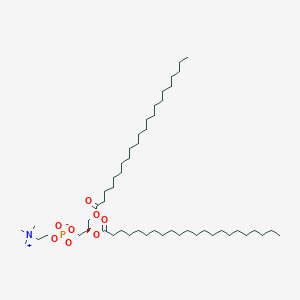

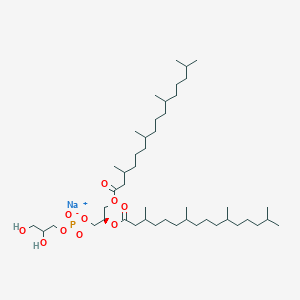

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

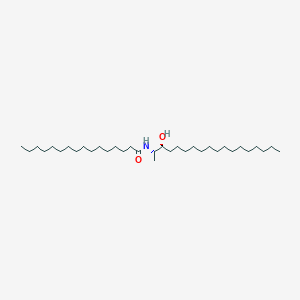

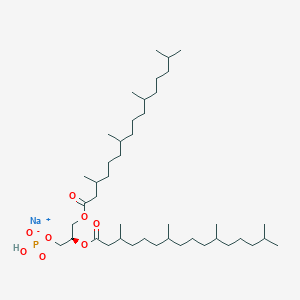

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

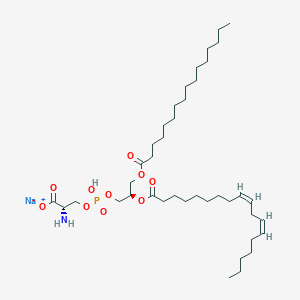

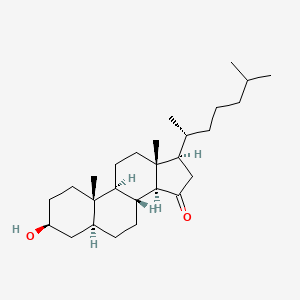

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)